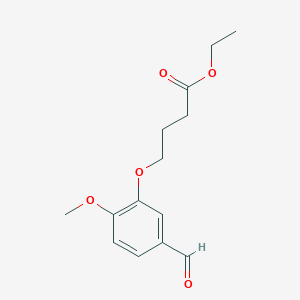

Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate

Description

Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate is an ester derivative featuring a phenoxy backbone substituted with methoxy and formyl groups at the 6- and 3-positions, respectively, linked to a butanoate ethyl ester chain. These compounds are typically intermediates in the synthesis of pharmaceuticals, agrochemicals, or functional materials due to their reactive formyl and ester moieties .

Properties

Molecular Formula |

C14H18O5 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

ethyl 4-(5-formyl-2-methoxyphenoxy)butanoate |

InChI |

InChI=1S/C14H18O5/c1-3-18-14(16)5-4-8-19-13-9-11(10-15)6-7-12(13)17-2/h6-7,9-10H,3-5,8H2,1-2H3 |

InChI Key |

LZZORYCNFLIFKG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCOC1=C(C=CC(=C1)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate typically involves the esterification of 4-(3-formyl-6-methoxyphenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Starting Materials: 4-(3-formyl-6-methoxyphenoxy)butanoic acid, ethanol, sulfuric acid.

Reaction Conditions: Reflux, typically at temperatures around 78-80°C.

Procedure: The acid and ethanol are mixed in a reaction flask, and a few drops of sulfuric acid are added as a catalyst. The mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(3-carboxy-6-methoxyphenoxy)butanoic acid.

Reduction: Ethyl 4-(3-hydroxymethyl-6-methoxyphenoxy)butanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate involves its reactive formyl group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and as a building block in organic synthesis. The methoxyphenoxy group provides additional sites for chemical modification, enhancing its versatility.

Comparison with Similar Compounds

Positional Isomerism: 3-Formyl vs. 2-Formyl Substitution

The positional isomer ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate (CAS 1281669-02-0, C₁₄H₁₈O₅) differs by the formyl group at the 2-position instead of the 3-position . This subtle structural variation impacts electronic distribution and steric accessibility:

- Stability : Steric hindrance between the 2-formyl and methoxy groups could reduce stability compared to the 3-formyl analog.

Halogenation and Unsaturation Effects

Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4, C₁₄H₁₅BrO₅) introduces a bromine atom at the 4-position and an unsaturated but-2-enoate chain :

- Molecular Weight: The bromine substituent increases molar mass (343.17 g/mol vs. 278.29 g/mol for the non-brominated analog), affecting solubility and crystallization behavior.

Structural and Physicochemical Comparison

Table 1 summarizes key differences among related compounds:

Biological Activity

Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 266.29 g/mol. The compound features a phenoxy group substituted with both a formyl group and a methoxy group, contributing to its distinctive chemical reactivity and potential biological activity.

Structural Comparison

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate | Similar structure with a different position for the formyl group | Positioning affects reactivity |

| Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate | Contains a formyl group at another position | Variation in substitution leads to different properties |

| Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | Acetyl group replaces the formyl group | Distinct functional group alters biological activity potential |

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit notable antioxidant activities. The presence of phenolic structures is linked to radical-scavenging capabilities, which can mitigate oxidative stress in biological systems. Studies have shown that such compounds can significantly reduce oxidative damage in cellular models, suggesting potential therapeutic applications in diseases related to oxidative stress.

Antimicrobial Activity

This compound is under investigation for its antimicrobial properties. Preliminary studies reveal that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Hydrogen Bonding : The hydroxyphenoxy moiety can participate in hydrogen bonding, influencing the compound's interaction with various biological macromolecules.

Study on Antioxidant Activity

A study published in Food Chemistry assessed the antioxidant activity of phenolic compounds derived from various sources. It was found that this compound exhibited significant free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.

Antimicrobial Evaluation

In another study, the antimicrobial efficacy of this compound was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential use as an alternative antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.